Rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate
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Overview
Description
Rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an aminomethyl group and a carboxylate group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives.
Functional Group Introduction: Introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the carboxylate group may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, while the carboxylate group can form ionic bonds with positively charged sites.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different functional groups.
Aminomethyl Compounds: Molecules with aminomethyl groups attached to various carbon skeletons.
Carboxylate Compounds: Compounds featuring carboxylate groups attached to different ring systems.
Uniqueness
Rac-methyl (1r,2s)-2-(aminomethyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIXTPUHJVGNC-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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